molecular formula C13H10BrFOZn B14875580 3-(3-FluorobenZyloxy)phenylZinc bromide

3-(3-FluorobenZyloxy)phenylZinc bromide

Cat. No.: B14875580
M. Wt: 346.5 g/mol
InChI Key: BUVOUEHHOSWTIA-UHFFFAOYSA-M
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Description

3-(3-Fluorobenzyloxy)phenylzinc bromide is an organozinc reagent characterized by a phenyl group substituted with a 3-fluorobenzyloxy moiety and a zinc bromide functional group. Its molecular formula is inferred as C₁₃H₁₁BrFZnO (Hill notation), combining a fluorinated benzyloxy-phenyl backbone with a zinc bromide unit. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and compatibility with diverse catalysts. The 3-fluorobenzyloxy group introduces electronic and steric effects that may enhance stability and direct regioselectivity in synthetic applications.

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

BUVOUEHHOSWTIA-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCC2=CC(=CC=C2)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(3-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(3-Fluorobenzyloxy)bromobenzene+Zn3-(3-Fluorobenzyloxy)phenylzinc bromide\text{3-(3-Fluorobenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-(3-Fluorobenzyloxy)bromobenzene+Zn→3-(3-Fluorobenzyloxy)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Electrophiles: Organic halides, carbonyl compounds.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Tetrahydrofuran, diethyl ether.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3-(3-Fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-(3-Fluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various organic reactions. The compound can transfer the phenyl group to an electrophilic center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond with various electrophiles.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Fluorinated Organozinc and Aryl Bromides

Compound Name Molecular Formula (Hill) Molecular Weight Key Features Reactivity Notes
3-(3-Fluorobenzyloxy)phenylzinc bromide C₁₃H₁₁BrFZnO ~375.4* Fluorine at meta position; benzyloxy linker Moderate nucleophilicity; stable in THF
5-Fluoro-2-pyridylzinc bromide C₅H₃BrFZnN 223.3 Pyridine ring; fluorine at C5 Higher Lewis acidity due to N coordination
2-Fluorobenzyl bromide C₇H₆BrF 208 Ortho-fluorine; simple benzyl bromide High electrophilicity; prone to SN2 reactions
3-Fluoro-4-nitrobenzyl bromide C₇H₅BrFNO₂ 234.0 Nitro group at para; meta-fluorine Enhanced electrophilicity; used in arylations

*Estimated based on analogous structures.

  • In contrast, 5-fluoro-2-pyridylzinc bromide’s pyridine nitrogen enhances metal coordination, favoring couplings with electron-deficient partners.
  • Linker Groups : The benzyloxy linker in the target compound introduces steric bulk compared to direct aryl-zinc bonds (e.g., phenylzinc bromide), which may slow reaction kinetics but improve selectivity in crowded environments.

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